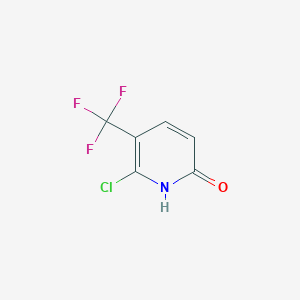

6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one

Description

The investigation into molecules like 6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one is part of a broader scientific effort to create novel compounds with enhanced biological activity and optimized physicochemical properties. The pyridinone ring system is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, making it a frequent component in drug discovery. nih.govnih.gov The addition of halogen and trifluoromethyl substituents further refines the electronic and metabolic characteristics of the parent scaffold, opening new avenues for synthetic chemists.

The strategic incorporation of halogen atoms and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. mdpi.combohrium.com Pyridinone scaffolds, which can act as both hydrogen bond donors and acceptors, are particularly amenable to such modifications. nih.gov

Halogenation, the introduction of atoms like chlorine, can significantly alter a molecule's properties. Halogens can form "halogen bonds," a type of noncovalent interaction that can enhance a molecule's binding affinity to biological targets. acs.org This modification can also improve membrane permeability and metabolic stability, crucial factors for the efficacy of pharmaceutical compounds. researchgate.net

The trifluoromethyl group is particularly influential due to its strong electron-withdrawing nature, high metabolic stability, and lipophilicity (fat-solubility). mdpi.comresearchgate.net Replacing a methyl group with a trifluoromethyl group can block metabolic degradation at that position, increasing the compound's half-life in the body. mdpi.com The CF3 group can also improve a molecule's binding affinity to target proteins through enhanced hydrophobic and electrostatic interactions. mdpi.com The combination of these features on a pyridinone core creates a versatile building block for synthesizing new chemical entities with tailored properties.

Table 1: Impact of Halogen and Trifluoromethyl Substitution on Molecular Properties

| Property | Effect of Halogen (e.g., Chlorine) | Effect of Trifluoromethyl (CF3) Group |

| Binding Affinity | Can enhance affinity through halogen bonding. acs.org | Can increase affinity and selectivity via hydrophobic interactions. mdpi.com |

| Metabolic Stability | Can alter metabolic pathways. | Often blocks metabolic oxidation, increasing compound half-life. mdpi.com |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. researchgate.net | Significantly increases lipophilicity. mdpi.comresearchgate.net |

| Electronic Effects | Acts as an electron-withdrawing group. | Strong electron-withdrawing substituent. mdpi.com |

The synthesis of fluorinated organic compounds, including pyridine (B92270) derivatives, has evolved significantly over more than a century. Early methods were often harsh and lacked selectivity.

The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by treating benzotrichloride (B165768) with antimony trifluoride. jst.go.jp A similar approach for introducing a trifluoromethyl group onto a pyridine ring was first reported in 1947, involving the chlorination and subsequent fluorination of picoline (methylpyridine). jst.go.jp Early methods for introducing a single fluorine atom onto an aromatic ring included the Balz-Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates. nih.govacs.org Another foundational technique is the nucleophilic halogen exchange (Halex) reaction, where a chloro-substituted pyridine is treated with a fluoride (B91410) source like potassium fluoride to replace the chlorine with fluorine. nih.gov

The mid-20th century saw the development of electrophilic fluorinating agents, which deliver a "positive fluorine" to an electron-rich molecule. mdpi.com However, many early reagents were hazardous or difficult to handle. A significant advancement came with the development of stable, easy-to-handle N-F reagents, such as N-fluoropyridinium salts, in the 1980s. nih.gov These reagents offered more controlled and selective fluorination under milder conditions.

More recently, synthetic chemists have focused on direct C-H fluorination, a highly desirable process that replaces a hydrogen atom directly with fluorine, avoiding the need for pre-functionalized starting materials. orgsyn.org For instance, methods using silver(II) fluoride (AgF2) have been developed for the site-selective C-H fluorination of pyridines at the position adjacent to the nitrogen atom. orgsyn.org These modern techniques represent a major step forward, offering more efficient and environmentally friendly routes to complex fluorinated pyridine derivatives. dovepress.com

Table 2: Milestones in the Synthesis of Fluorinated Aromatic and Heterocyclic Compounds

| Year | Development | Significance |

| 1898 | First synthesis of an aromatic trifluoromethyl group by Swarts. jst.go.jp | Established a foundational method for introducing CF3 groups. |

| 1927 | Discovery of the Balz-Schiemann reaction. nih.gov | Provided a general method for synthesizing fluoroaromatic compounds from amines. |

| 1936 | First use of nucleophilic halogen exchange (Halex) for fluoroarene synthesis. nih.gov | Introduced a key industrial method for fluorine introduction. |

| 1947 | First report of a trifluoromethyl group introduced onto a pyridine ring. jst.go.jp | Extended trifluoromethylation chemistry to important heterocyclic scaffolds. |

| 1980s | Development of stable N-F electrophilic fluorinating agents (e.g., N-fluoropyridinium salts). nih.gov | Enabled safer and more selective fluorination reactions under milder conditions. |

| 2010s | Advancement of direct C-H fluorination methods (e.g., using AgF2). orgsyn.org | Offered more efficient and atom-economical routes to fluorinated heterocycles. |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-3(6(8,9)10)1-2-4(12)11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBMRUGPARPEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 6 Chloro 5 Trifluoromethyl Pyridin 2 1h One and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. For 6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one, the FT-IR spectrum is expected to exhibit distinct absorption bands corresponding to its various structural features. The presence of the pyridin-2(1H)-one tautomer is typically confirmed by a strong carbonyl (C=O) stretching vibration, usually observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam ring is expected to appear as a broad band in the range of 3000-3400 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated to be observed above 3000 cm⁻¹. The C-C and C-N stretching vibrations within the ring will likely produce a series of bands in the 1400-1600 cm⁻¹ region. The trifluoromethyl (CF₃) group is characterized by strong absorption bands, typically in the 1100-1350 cm⁻¹ range, corresponding to the C-F stretching modes. The C-Cl stretching vibration is expected to appear at lower wavenumbers, generally in the 600-800 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3000-3400 (broad) |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch | 1650-1700 |

| C=C and C=N Ring Stretch | 1400-1600 |

| C-F Stretch (CF₃) | 1100-1350 (strong, multiple bands) |

| C-Cl Stretch | 600-800 |

Note: The data in this table is predictive, based on characteristic functional group frequencies and analysis of related compounds.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric stretching vibrations of the pyridine ring are typically more intense in the Raman spectrum compared to the FT-IR. The C=O stretching vibration may also be observed, though often with weaker intensity than in the IR spectrum. The C-Cl and the symmetric C-F stretching vibrations of the CF₃ group should also be Raman active. While experimental FT-Raman spectra for the title compound are not available in the provided search results, studies on similar molecules like 2-chloro-5-nitro pyridine have utilized FT-Raman for vibrational analysis researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR are particularly informative for the structural analysis of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple. The proton attached to the nitrogen atom (N-H) of the pyridinone ring would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding. The two protons on the pyridine ring, at positions 3 and 4, would appear as distinct signals. The proton at C3 is expected to be a doublet, coupled to the proton at C4. Similarly, the proton at C4 would also be a doublet, coupled to the proton at C3. The electron-withdrawing effects of the adjacent chlorine and trifluoromethyl groups would influence the chemical shifts of these protons, likely causing them to resonate in the downfield region of the aromatic spectrum. For comparison, the ¹H NMR spectrum of the related compound 2-chloro-5-(trifluoromethyl)pyridine shows signals for the ring protons at approximately 8.69, 7.90, and 7.50 ppm chemicalbook.com.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 13.0 | broad singlet |

| H-3 | 7.0 - 8.0 | doublet |

| H-4 | 7.5 - 8.5 | doublet |

Note: The data in this table is predictive and based on the analysis of analogous structures.

The ¹³C NMR spectrum of this compound would provide information on the six distinct carbon environments in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom of the trifluoromethyl group (CF₃) would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is influenced by the strong electronegativity of the fluorine atoms. The remaining four carbon atoms of the pyridine ring (C3, C4, C5, and C6) would each give a distinct signal. The carbon attached to the chlorine atom (C6) and the carbon attached to the trifluoromethyl group (C5) are expected to be significantly influenced by these substituents. For instance, in 2-chloro-6-(trifluoromethyl)pyridine, the carbon bearing the trifluoromethyl group appears around 148 ppm (quartet) and the carbon bearing the chlorine at 151 ppm chemicalbook.com.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C2 (C=O) | 160 - 170 | singlet |

| C3 | 110 - 125 | singlet |

| C4 | 130 - 145 | singlet |

| C5 | 120 - 135 | quartet |

| C6 | 145 - 155 | singlet |

| CF₃ | 115 - 130 | quartet |

Note: The data in this table is predictive and based on the analysis of analogous structures.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds thermofisher.comnih.gov. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the CF₃ group is typically observed in a characteristic region of the ¹⁹F NMR spectrum. For many trifluoromethyl-substituted pyridines, the ¹⁹F chemical shift is found in the range of -60 to -70 ppm relative to CFCl₃ rsc.org. The precise chemical shift will be influenced by the electronic environment of the trifluoromethyl group within the pyridinone ring.

Table 4: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -70 | singlet |

Note: The data in this table is predictive and based on the analysis of analogous structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a molecular fingerprint is generated, offering valuable structural information.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for providing high-throughput characterization of synthesized compounds.

In the analysis of pyridin-2(1H)-one derivatives, LC-MS is routinely employed to confirm the molecular weight of the target compounds and any impurities or byproducts. For a compound like this compound, a reversed-phase LC method would typically be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to aid in protonation.

While a specific LC-MS chromatogram for this compound is not publicly available, the expected outcome would be a peak at a retention time characteristic of the compound's polarity, with the mass spectrometer detecting the protonated molecule, [M+H]⁺. For this compound (molecular formula C₆H₃ClF₃NO), the expected monoisotopic mass is approximately 196.98 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 197.99.

As a reference, the LC-MS analysis of a structurally similar isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, shows a precursor ion [M-H]⁻ at m/z 195.9782 in negative ion mode. This highlights the utility of LC-MS in confirming the molecular weight of such compounds.

Table 1: Illustrative LC-MS Data for a Related Pyridin-2-ol Derivative

| Compound Name | Molecular Formula | Ionization Mode | Precursor Ion (m/z) |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | C₆H₃ClF₃NO | Negative ESI | 195.9782 ([M-H]⁻) |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the identification of new compounds.

For this compound, HRMS would be used to confirm its elemental formula, C₆H₃ClF₃NO. The high-resolution measurement of the molecular ion would distinguish it from other potential structures with the same nominal mass. The use of advanced mass analyzers like Time-of-Flight (TOF) or Orbitrap is crucial for achieving the required mass accuracy.

Table 2: Theoretical vs. Expected HRMS Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (Monoisotopic) | Expected HRMS [M+H]⁺ (m/z) |

| This compound | C₆H₃ClF₃NO | 196.9855 | 197.9928 |

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. For pyridin-2-one derivatives, common fragmentation pathways include the loss of CO, elimination of the trifluoromethyl group, and cleavage of the pyridine ring. A detailed analysis of the fragmentation of the related isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, reveals characteristic losses that can be extrapolated to understand the fragmentation of the title compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures provides insight into the expected molecular geometry. For instance, the crystal structure of other substituted pyridin-2(1H)-one derivatives reveals a nearly planar ring system. The presence of the chloro and trifluoromethyl substituents would influence the electronic distribution and crystal packing.

It is anticipated that in the solid state, this compound would exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, a common feature in the crystal structures of pyridin-2(1H)-ones. These interactions lead to the formation of dimers or extended chains.

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Compound Feature | Expected Observation for this compound |

| Crystal System | Dependent on crystallization conditions |

| Space Group | Dependent on crystallization conditions |

| Key Bond Lengths (Å) | C-Cl, C-C(F₃), C=O, N-H |

| Key Bond Angles (°) | Angles within the pyridine ring and involving substituents |

| Intermolecular Interactions | N-H···O hydrogen bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

The UV-Vis spectrum of pyridin-2(1H)-one and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. The parent pyridin-2(1H)-one exhibits absorption maxima around 225 nm and 300 nm in ethanol. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.

For this compound, the presence of the electron-withdrawing chloro and trifluoromethyl groups is expected to cause a shift in the absorption maxima. The chlorine atom, with its lone pairs, can participate in resonance and may lead to a bathochromic (red) shift of the π → π* transition. The trifluoromethyl group, being strongly electron-withdrawing through an inductive effect, would also influence the energy of the molecular orbitals involved in the electronic transitions.

The solvent used for the measurement can also significantly affect the UV-Vis spectrum. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may show a bathochromic shift.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Type of Transition | Expected Wavelength Range (nm) |

| π → π | 230 - 250 |

| π → π | 300 - 330 |

| n → π* | > 300 (often weak and may be obscured) |

Computational and Theoretical Investigations of 6 Chloro 5 Trifluoromethyl Pyridin 2 1h One

Prediction of Reactivity Descriptors from Quantum Chemistry

Should scholarly articles focusing on the computational analysis of 6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one be published in the future, this topic could be revisited.

Fukui Functions and Dual Descriptor Analysis

Fukui functions and dual descriptor analysis are powerful tools in computational chemistry, rooted in density functional theory (DFT), for predicting the reactivity of a molecule. wikipedia.org These descriptors help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered. wikipedia.org There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (addition of an electron)

ƒ-(r) for electrophilic attack (removal of an electron)

ƒ0(r) for radical attack

The dual descriptor, Δƒ(r), is a more precise tool that can unambiguously pinpoint nucleophilic and electrophilic regions within a molecule. A positive value of the dual descriptor indicates an electrophilic site, while a negative value signifies a nucleophilic site.

For a molecule like this compound, these analyses would likely reveal the influence of the electron-withdrawing chloro and trifluoromethyl groups and the electron-donating character of the pyridinone ring on the molecule's reactivity. In a hypothetical analysis, one might expect the nitrogen and oxygen atoms to be potential sites for electrophilic attack, while the carbon atoms adjacent to the electron-withdrawing groups could be susceptible to nucleophilic attack.

Table 1: Hypothetical Fukui Function and Dual Descriptor Analysis Sites for this compound

| Atom/Region | Predicted Fukui Function (ƒ) | Predicted Dual Descriptor (Δƒ) | Predicted Reactivity |

| Oxygen | High ƒ- | Negative | Nucleophilic |

| Nitrogen | High ƒ- | Negative | Nucleophilic |

| Carbonyl Carbon | High ƒ+ | Positive | Electrophilic |

| Carbon with -CF3 | High ƒ+ | Positive | Electrophilic |

| Carbon with -Cl | High ƒ+ | Positive | Electrophilic |

Note: This table is illustrative and based on general principles of chemical reactivity. Actual values would require specific quantum chemical calculations.

Chemical Potential, Hardness, and Electrophilicity Indices

Chemical Potential (μ) : This is related to the escaping tendency of electrons from a system and is associated with the negative of electronegativity.

Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the presence of electronegative fluorine and chlorine atoms is expected to result in a lower HOMO energy and a relatively low LUMO energy, influencing its chemical potential and making it a moderately hard and electrophilic species.

Table 2: Representative Global Reactivity Descriptors for a Substituted Pyridinone Derivative

| Parameter | Value |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -2.0 eV |

| Chemical Potential (μ) | -4.5 eV |

| Chemical Hardness (η) | 2.5 eV |

| Electrophilicity Index (ω) | 4.05 eV |

Note: The values in this table are representative for a generic substituted pyridinone and are not the actual calculated values for this compound.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. youtube.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. youtube.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). journaleras.com

For organic molecules, a significant NLO response is often associated with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. In this compound, the pyridinone ring can act as a donor or part of the π-system, while the trifluoromethyl and chloro groups are electron acceptors. Theoretical calculations on similar fluorinated pyridine (B92270) derivatives have shown that the substitution pattern and the nature of substituents significantly influence the NLO properties. researchgate.net A computational study on 5-(trifluoromethyl)pyridine-2-thiol, a related compound, indicated that it is an excellent candidate for NLO materials based on its calculated first-order hyperpolarizability. journaleras.com

Table 3: Calculated NLO Properties for a Representative Trifluoromethyl-Substituted Pyridine

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 25 x 10⁻³⁰ esu |

Note: These values are illustrative and based on computational studies of analogous compounds.

Thermodynamic Property Calculations at Varied Temperatures

Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures. jocpr.com These calculations are typically based on the vibrational frequencies obtained from DFT calculations.

By analyzing the vibrational modes of this compound, it is possible to compute its thermodynamic functions over a range of temperatures. This information is valuable for understanding the compound's stability and behavior under different thermal conditions. Studies on other small organic molecules have demonstrated that calculated thermodynamic properties are generally in good agreement with experimental data where available. jocpr.com

Table 4: Calculated Thermodynamic Properties for a Representative Substituted Pyridine at Different Temperatures

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 298.15 | 25.5 | 80.2 | 5.8 |

| 500 | 35.8 | 95.6 | 12.5 |

| 1000 | 50.1 | 120.4 | 35.7 |

Note: This table presents representative data for a substituted pyridine to illustrate the temperature dependence of thermodynamic properties.

Future Research Directions and Methodological Advancements in 6 Chloro 5 Trifluoromethyl Pyridin 2 1h One Chemistry

Development of Innovative and Atom-Economical Synthetic Pathways

The current synthesis of many trifluoromethylated pyridines often involves multi-step sequences that may begin with precursors like picoline, followed by chlorination and fluorination steps. nih.govjst.go.jp These traditional methods can sometimes lack efficiency and generate significant waste. Future research will likely prioritize the development of innovative and atom-economical pathways that offer higher yields, milder reaction conditions, and a better environmental profile.

Key areas of development include:

Direct C-H Functionalization: A primary goal is to devise methods for the direct introduction of the trifluoromethyl group and chlorine atom onto a pre-formed pyridinone ring. This would represent a significant improvement in atom economy over traditional methods that build the ring from already functionalized fragments.

Novel Cyclization Strategies: The development of new multicomponent reactions or cascade cyclizations could provide a one-pot synthesis of the 6-Chloro-5-(trifluoromethyl)pyridin-2(1H)-one core. For instance, a [4+2] annulation strategy could be explored, combining simpler, readily available starting materials to construct the complex pyridinone structure efficiently. organic-chemistry.org

Alternative Fluorination and Chlorination Reagents: Research into greener and more selective reagents for trifluoromethylation and chlorination is ongoing. This includes the exploration of new electrophilic trifluoromethylating agents and less hazardous chlorinating sources to improve the safety and sustainability of the synthesis.

A comparison of a hypothetical innovative pathway versus a traditional approach is outlined below.

| Feature | Traditional Synthetic Pathway | Innovative (Future) Pathway |

| Starting Materials | Picoline derivatives | Simple acyclic precursors, pyridinone |

| Key Steps | Stepwise chlorination, fluorination, cyclization | One-pot multicomponent reaction, C-H activation |

| Atom Economy | Moderate | High |

| Byproducts | Halogenated waste, inorganic salts | Minimal (e.g., water) |

| Reaction Conditions | Often harsh (high temperatures) | Mild |

Investigation of Undiscovered Reactivity Modes and Selective Transformations

The chemical structure of this compound features several reactive sites, including the C-Cl bond, the pyridinone ring system, and the trifluoromethyl group, which influences the ring's electronics. While its use as a synthetic intermediate is established, its full reactive potential remains largely untapped. Future investigations should focus on discovering novel reactivity modes and developing highly selective transformations.

Potential research avenues include:

Cross-Coupling Reactions: The chlorine atom at the 6-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A systematic exploration of these reactions would enable the synthesis of a diverse library of derivatives with novel substituents at this position, which is crucial for structure-activity relationship studies.

Reactivity of the Pyridinone Ring: The pyridinone core can potentially participate in cycloaddition reactions or be subject to selective functionalization at its C-H bonds. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly modulates the ring's reactivity, a feature that could be exploited for regioselective transformations.

Trifluoromethyl Group-Directed Chemistry: The strong electron-withdrawing effect of the CF3 group acidifies the N-H proton and influences the regioselectivity of electrophilic or nucleophilic attacks on the ring. Understanding and leveraging these electronic effects can lead to the development of highly selective reactions that are otherwise difficult to achieve.

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating research and reducing experimental costs. Applying advanced computational modeling to this compound can provide deep insights into its electronic structure, stability, and reactivity.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate key molecular properties and reactivity descriptors. acs.org This allows for the prediction of the most likely sites for electrophilic and nucleophilic attack, the elucidation of reaction mechanisms, and the rationalization of observed regioselectivity in its transformations.

Predictive Modeling of Reaction Outcomes: By simulating reaction pathways and calculating transition state energies, computational models can predict the feasibility and potential outcomes of new, unexplored reactions. This predictive power can guide experimental design, saving time and resources.

In Silico Design of Derivatives: Computational tools can be used to design new derivatives of this compound with desired electronic or steric properties. By calculating properties such as molecular electrostatic potential and frontier molecular orbitals, researchers can pre-screen candidates for specific applications before committing to their synthesis.

| Computational Method | Application in this compound Chemistry | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. | Identification of reactive sites, prediction of regioselectivity. acs.org |

| Transition State Theory | Modeling reaction pathways and calculating activation energies for proposed transformations. | Elucidation of reaction mechanisms, prediction of reaction feasibility and kinetics. |

| Molecular Dynamics (MD) | Simulating the molecule's interaction with solvents or biological targets. | Understanding solvation effects, predicting binding modes and affinities. |

Integration of Continuous Flow Chemistry and Automation for Enhanced Synthesis of Pyridinones

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of continuous flow chemistry and automation. nih.govacs.org These technologies offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. researchgate.netscispace.com Applying these methods to the synthesis of this compound and related pyridinones is a promising direction for future research.

Key advancements in this area would involve:

Development of Continuous Flow Synthesis: Converting key synthetic steps to a continuous flow process can enhance reaction control, improve heat and mass transfer, and allow for the safe use of reactive intermediates or hazardous reagents. organic-chemistry.org This can lead to higher yields and purities compared to batch methods. acs.org

Automated Reaction Optimization: The integration of automated systems with flow reactors allows for high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry). nih.gov This enables rapid optimization of the synthesis, significantly reducing development time.

The transition from batch to continuous flow synthesis offers measurable improvements.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to large surface-area-to-volume ratio. scispace.com |

| Safety | Handling large volumes of hazardous materials poses risks. | Small reaction volumes minimize risk; enables use of hazardous reagents. organic-chemistry.org |

| Scalability | Difficult and often requires re-optimization. | Straightforward by running the system for longer durations. nih.gov |

| Reproducibility | Can vary between batches. | High, due to precise control over reaction parameters. nih.gov |

Q & A

Q. Key Reaction Conditions

| Component | Role | Example |

|---|---|---|

| Ethyl trifluoroacetoacetate | Fluorinated precursor | Provides CF₃ group |

| Methyl ketones | Organyl source | Determines R-group |

| Ammonium acetate | Nitrogen source | Facilitates cyclization |

How is the lactam-lactim tautomerism of this compound characterized?

Basic

The lactam form (2-pyridone) predominates in both solid-state and solution phases, as confirmed by X-ray diffraction (e.g., compounds 4f and 4l in ). However, solvent polarity and substituent electronic effects can shift equilibrium toward the lactim form (2-hydroxypyridine). Characterization methods include:

- ¹H/¹³C NMR : Detection of tautomer-specific signals (e.g., NH protons in lactam).

- IR spectroscopy : Identification of carbonyl (C=O) vs. hydroxyl (O-H) stretches.

- X-ray crystallography : Definitive structural assignment .

How can researchers optimize reaction yields in multi-component syntheses of this compound?

Advanced

Yield optimization involves:

- Catalyst screening : L-proline improves regioselectivity and reduces byproducts.

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance cyclization efficiency.

- Temperature control : Maintaining 80°C balances reaction rate and stability of intermediates.

- Stoichiometric adjustments : Excess ammonium acetate (1.5–2 equiv) drives the reaction to completion. For example, yields exceeding 70% are achievable with optimized conditions .

What strategies address contradictory biological activity data in derivatives?

Advanced

Contradictions in biological activity (e.g., antifungal vs. antibacterial efficacy) often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) enhance target binding but may reduce solubility.

- Assay variability : Standardize protocols (e.g., MIC testing) across studies.

- Structural analogs : Compare derivatives like 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one (4f) and 4-trifluoromethyl[2,4'-bipyridin]-6-ol (4l) to isolate substituent contributions .

Q. Example Resolution

How do substituents influence the compound’s electronic properties and bioactivity?

Q. Advanced

- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.

- Chloro (Cl) : Increases electrophilicity, favoring covalent interactions with biological targets.

- Aryl groups : Facilitate π-π stacking with aromatic residues in enzymes (e.g., antifungal targets).

Computational tools (DFT, molecular docking) predict electronic effects, while SAR studies validate bioactivity trends. For instance, replacing 3-cyanophenyl with CF₃ reduces tPSA from 99.3 to 75.5 Ų, lowering P-gp efflux ratios from 25.0 to 0.8 .

What computational methods predict pharmacokinetic properties of derivatives?

Q. Advanced

- tPSA calculations : Correlate with membrane permeability and P-gp efflux (e.g., tPSA < 80 Ų improves bioavailability).

- Molecular dynamics (MD) : Simulate binding to efflux transporters (e.g., P-glycoprotein).

- ADMET predictors : Estimate logP, solubility, and CYP450 interactions. For example, 1q (tPSA 75.5 Ų) exhibits superior oral bioavailability compared to 1o (tPSA 99.3 Ų) due to reduced efflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.